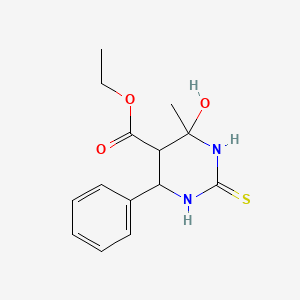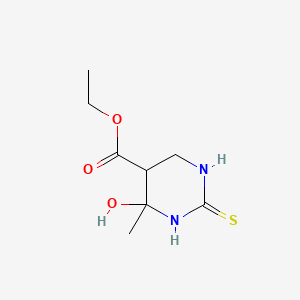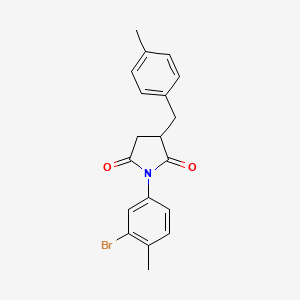![molecular formula C19H20BrNO3 B4303044 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4303044.png)
4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid
Overview
Description
4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid, also known as BMB-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB-4 is a small molecule inhibitor of the enzyme human carboxylesterase 1 (hCE1), which plays a critical role in the metabolism of many drugs and xenobiotics. Inhibition of hCE1 by BMB-4 has been shown to enhance the efficacy and reduce the toxicity of certain chemotherapeutic agents, making it a promising candidate for cancer treatment.
Mechanism of Action
4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid works by binding to the active site of hCE1, thereby inhibiting its enzymatic activity. This inhibition leads to an accumulation of the active form of certain chemotherapeutic agents, such as SN-38, which enhances their efficacy. Additionally, inhibition of hCE1 by 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been shown to reduce the toxic side effects of certain chemotherapeutic agents, such as diarrhea and neutropenia.
Biochemical and Physiological Effects:
4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. Inhibition of hCE1 by 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid leads to an accumulation of the active form of certain chemotherapeutic agents, which enhances their efficacy. Additionally, inhibition of hCE1 by 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been shown to reduce the toxic side effects of certain chemotherapeutic agents, such as diarrhea and neutropenia. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has also been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. Additionally, 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also limitations to the use of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid in lab experiments. Its specificity for hCE1 may limit its applications in certain research areas, and its effects on other enzymes and pathways are not well understood.
Future Directions
There are a number of potential future directions for research on 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid. One area of research could focus on the development of more potent and selective inhibitors of hCE1, which could enhance its efficacy as a cancer treatment. Additionally, further studies could explore the effects of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid on other enzymes and pathways, which could lead to the identification of new targets for drug development. Finally, studies could investigate the potential applications of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid in other areas of research, such as HIV treatment.
Scientific Research Applications
4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. Inhibition of hCE1 by 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been shown to enhance the efficacy and reduce the toxicity of certain chemotherapeutic agents, such as irinotecan and CPT-11. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has also been shown to enhance the efficacy of the anti-HIV drug abacavir, making it a potential candidate for HIV treatment. Additionally, 4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
4-(3-bromo-4-methylanilino)-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-12-3-6-14(7-4-12)9-15(19(23)24)10-18(22)21-16-8-5-13(2)17(20)11-16/h3-8,11,15H,9-10H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQUOHESDIJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NC2=CC(=C(C=C2)C)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-methylphenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302963.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302966.png)
![4-(4-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302977.png)
![4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302979.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-4-fluorobenzamide](/img/structure/B4302986.png)



![3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
![3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303040.png)

![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4303053.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303057.png)
![1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303062.png)